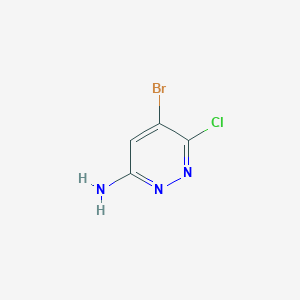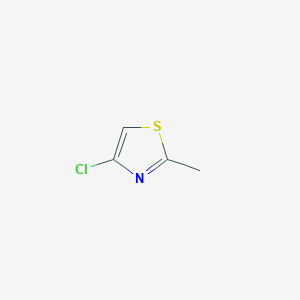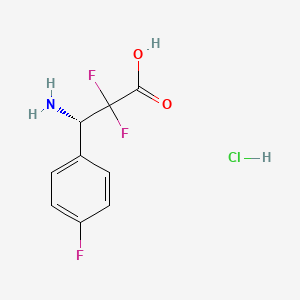
5-Bromo-6-chloropyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-chloro-3-Pyridazinamine is a heterocyclic compound with the molecular formula C4H3BrClN3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-Pyridazinamine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-Pyridazinamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in acetic acid with a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 5-bromo-6-chloro-3-Pyridazinamine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-6-chloro-3-Pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinamine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-6-chloro-3-Pyridazinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-chloro-3-Pyridazinamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridazinamine: The parent compound without halogen substitutions.
5-bromo-3-Pyridazinamine: A derivative with only a bromine substitution.
6-chloro-3-Pyridazinamine: A derivative with only a chlorine substitution.
Uniqueness
5-bromo-6-chloro-3-Pyridazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
Propiedades
Fórmula molecular |
C4H3BrClN3 |
|---|---|
Peso molecular |
208.44 g/mol |
Nombre IUPAC |
5-bromo-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(7)8-9-4(2)6/h1H,(H2,7,8) |
Clave InChI |
LBFZXCGTTNAMSF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)






![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)

![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)



